

Application Notes & Protocol for N-Methylcalycinine HPLC-MS Analysis

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Compound of Interest		
Compound Name:	N-Methylcalycinine	
Cat. No.:	B049871	Get Quote

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Introduction

N-Methylcalycinine is a member of the Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. Accurate and sensitive quantification of **N-Methylcalycinine** is crucial for various research applications, including pharmacokinetic studies, metabolic profiling, and quality control of botanical extracts.

This document provides a detailed protocol for the analysis of **N-Methylcalycinine** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology is designed to offer high selectivity and sensitivity for the determination of **N-Methylcalycinine** in complex matrices.

Analyte Information



Parameter	Value	Reference
Compound Name	N-Methylcalycinine	[1][2][3][4]
CAS Number	86537-66-8	[4]
Molecular Formula	C19H19NO4	[1][4]
Molecular Weight	325.4 g/mol	[1]
Exact Mass	325.1314 Da	[1]
Chemical Structure	(12R)-16-methoxy-11-methyl- 3,5-dioxa-11- azapentacyclo[10.7.1.0 ² , ⁶ .0 ⁸ , ²⁰ . 0 ¹⁴ , ¹⁹]icosa- 1(20),2(6),7,14(19),15,17- hexaen-18-ol	

HPLC-MS/MS Method Protocol

This protocol is a starting point and may require optimization for specific matrices and instrumentation.

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte.

Protocol for Plant Material:

- Homogenization: Weigh 1 gram of homogenized plant material into a centrifuge tube.
- Extraction: Add 10 mL of methanol containing 0.1% formic acid. Vortex for 1 minute and sonicate for 30 minutes.
- Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.



Liquid Chromatography

Parameter	Recommended Condition	
Instrument	UHPLC or HPLC system	
Column	Acquity BEH C18 (100 x 2.1 mm, 1.7 μm) or equivalent	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B	
Flow Rate	0.3 mL/min	
Column Temperature	40 °C	
Injection Volume	5 μL	

Mass Spectrometry

Parameter	Recommended Condition
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Gas Flow	Desolvation: 800 L/hr; Cone: 50 L/hr
Multiple Reaction Monitoring (MRM) Transitions	See Table below

Proposed MRM Transitions for **N-Methylcalycinine**:

Due to the complex structure of **N-Methylcalycinine**, the fragmentation pattern is likely to involve multiple bond cleavages. Based on the general fragmentation of similar alkaloids, the



following transitions are proposed for monitoring.[5][6]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Methylcalycinine	326.1 [M+H]+	294.1	20
N-Methylcalycinine	326.1 [M+H]+	165.1	35
Internal Standard (e.g., Verapamil)	455.3 [M+H]+	165.1	25

Note: These transitions are predictive and should be optimized by infusing a standard solution of **N-Methylcalycinine** into the mass spectrometer to determine the most abundant and stable fragment ions.

Method Validation

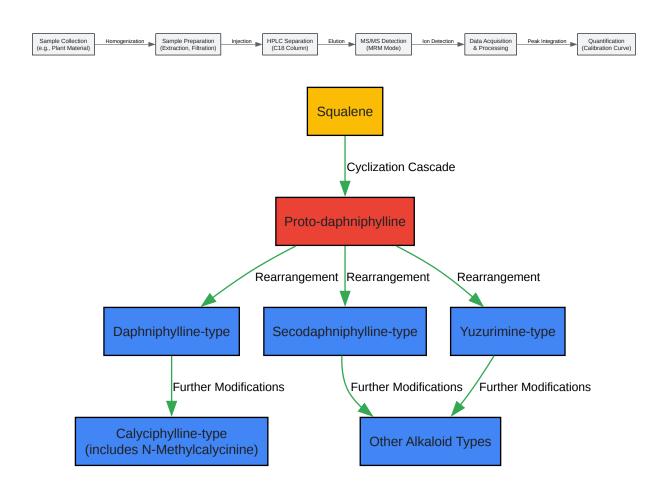
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Validation Parameter	Acceptance Criteria	
Linearity	$r^2 \ge 0.99$, calibration curve with at least 6 non-zero points	
Accuracy	Within ±15% of the nominal concentration (±20% at LLOQ)	
Precision (Repeatability & Intermediate)	RSD ≤ 15% (≤ 20% at LLOQ)	
Selectivity	No significant interfering peaks at the retention time of the analyte	
Matrix Effect	To be evaluated, but should be consistent and compensated for by the internal standard	
Recovery	To be determined, but should be consistent and precise	
Stability (Freeze-thaw, short-term, long-term)	Analyte stability within acceptable limits (±15%)	



Experimental Workflows and Signaling Pathways Analytical Workflow

The overall workflow for the quantitative analysis of **N-Methylcalycinine** is depicted below.



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